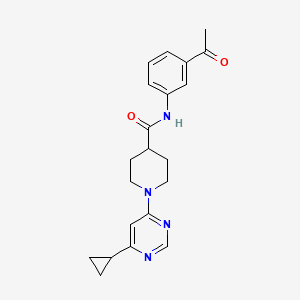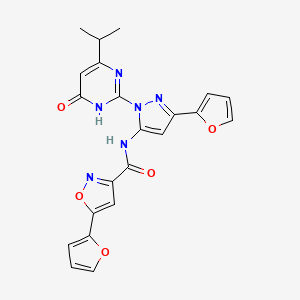![molecular formula C14H18N2O3 B2446971 1-((2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)メチル)ピロリジン-2-カルボキサミド CAS No. 2034202-14-5](/img/structure/B2446971.png)
1-((2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)メチル)ピロリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide is an organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidine-2-carboxamide group
科学的研究の応用
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to minimize side reactions and simplify the isolation process. Industrial methods may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety is known for its ability to engage in π-π interactions, which can influence the compound’s binding affinity to proteins or other biomolecules. The pyrrolidine-2-carboxamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Known for its blue-emissive properties in OLEDs.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Used in the synthesis of functional materials.
Uniqueness
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide stands out due to its unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidine-2-carboxamide group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-14(17)11-2-1-5-16(11)9-10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11H,1-2,5-7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZMOOMZGMUIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC3=C(C=C2)OCCO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2446891.png)
![N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2446893.png)


![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2446897.png)
![2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2446898.png)
![3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2446903.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2446905.png)


![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2446909.png)
